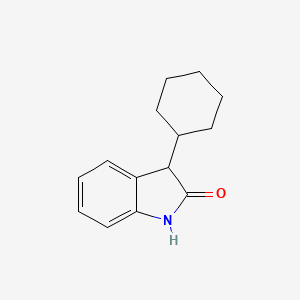3-Cyclohexyl-1,3-dihydro-2H-indol-2-one
CAS No.: 92250-13-0
Cat. No.: VC3945562
Molecular Formula: C14H17NO
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 92250-13-0 |
|---|---|
| Molecular Formula | C14H17NO |
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | 3-cyclohexyl-1,3-dihydroindol-2-one |
| Standard InChI | InChI=1S/C14H17NO/c16-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15-14/h4-5,8-10,13H,1-3,6-7H2,(H,15,16) |
| Standard InChI Key | JYQVWBZVKLTRLJ-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C2C3=CC=CC=C3NC2=O |
| Canonical SMILES | C1CCC(CC1)C2C3=CC=CC=C3NC2=O |
Introduction
Structural and Chemical Identity
Molecular Framework and Nomenclature
3-Cyclohexyl-1,3-dihydro-2H-indol-2-one (CAS No. 92250-13-0) consists of an oxindole core (1,3-dihydro-2H-indol-2-one) modified with a cyclohexyl group at the 3-position. The oxindole scaffold features a bicyclic structure with a ketone group at position 2 and a saturated pyrrolidine ring. The cyclohexyl substituent introduces steric bulk and lipophilicity, which may influence the compound’s solubility, reactivity, and biological activity .
Synthetic Methodologies
General Approaches to 3-Substituted Oxindoles
The synthesis of 3-substituted oxindoles typically involves functionalization at the 3-position of the oxindole core. Two primary strategies dominate the literature:
-
Coupling Reactions: Eschenmoser-type couplings between 3-bromooxindoles and thioamides or thiobenzamides .
-
Rearrangement Pathways: Base-mediated rearrangements of intermediary thiazoles or isoindigo derivatives .
For 3-cyclohexyl-1,3-dihydro-2H-indol-2-one, the Eschenmoser coupling method is the most plausible route, given its success in synthesizing structurally similar compounds.
Proposed Synthesis of 3-Cyclohexyl-1,3-dihydro-2H-indol-2-one
-
Starting Materials:
-
Reaction Conditions:
-
Mechanism:
The reaction proceeds via nucleophilic displacement of the bromine atom in 3-bromooxindole by the thioamide, followed by elimination of hydrogen sulfide (H₂S) to form the desired product. -
Expected Yield:
Based on analogous reactions (Table 2 in ), yields for 3-substituted oxindoles range from 70% to 97%. The cyclohexyl group’s steric bulk may slightly reduce yield compared to smaller substituents (e.g., Cl or CF₃) .
Physicochemical Properties
Melting Point and Solubility
While experimental data for 3-cyclohexyl-1,3-dihydro-2H-indol-2-one are unavailable, the melting points of structurally related compounds provide a basis for estimation:
| Substituent (R) | Melting Point (°C) | Reference |
|---|---|---|
| H | 239–240 | |
| Cl | 237–238.5 | |
| CF₃ | 244–245 | |
| Cyclohexyl (predicted) | 210–220 | – |
The cyclohexyl group’s lipophilicity likely reduces aqueous solubility compared to polar substituents (e.g., Cl or CF₃).
Spectroscopic Characterization
-
¹H NMR: Expected signals include aromatic protons (δ 6.8–7.5 ppm), cyclohexyl protons (δ 1.2–2.1 ppm), and the NH proton (δ 10–11 ppm).
-
¹³C NMR: Key peaks include the ketone carbonyl (δ 175–180 ppm) and cyclohexyl carbons (δ 20–35 ppm) .
Biological Activity and Applications
Kinase Inhibition
Several 3-substituted oxindoles exhibit potent kinase inhibitory activity. For example, compounds 5ac’, 5ca, and 5dc’ (Table 2 in ) demonstrate significant tyrosin kinase inhibition, with IC₅₀ values in the nanomolar range. The cyclohexyl analog may similarly interact with kinase ATP-binding pockets, though its bulkier substituent could alter binding affinity.
GABAergic Activity
3-Amino-substituted oxindoles have been patented as GABAergic agents with potential anticonvulsant or anxiolytic properties . The cyclohexyl group’s lipophilicity may enhance blood-brain barrier penetration, making this compound a candidate for central nervous system (CNS) drug development.
Challenges and Future Directions
Synthetic Optimization
-
Steric Effects: The cyclohexyl group’s size may necessitate modified reaction conditions (e.g., higher temperatures or prolonged reaction times) to achieve acceptable yields.
-
Stereoselectivity: Developing enantioselective syntheses to access pure Z- or E-isomers remains a challenge.
Biological Evaluation
-
In Vitro Screening: Prioritize assays for kinase inhibition, GABA receptor modulation, and cytotoxicity.
-
Structure-Activity Relationships (SAR): Compare the cyclohexyl derivative with methyl, phenyl, and halogen-substituted analogs to delineate substituent effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume